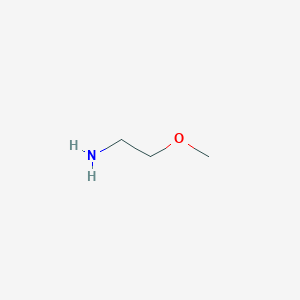
2-メトキシエチルアミン
概要
説明
2-Methoxyethylamine, also known as 2-aminoethyl methyl ether, is an organic compound with the molecular formula CH₃OCH₂CH₂NH₂. It is a colorless liquid with a strong ammonia-like odor. This compound is used in various chemical reactions and industrial applications due to its unique properties.
科学的研究の応用
2-Methoxyethylamine has a wide range of applications in scientific research:
Chemistry: It is used as a reactant in the synthesis of amides by reacting with carboxylic acids.
Medicine: It is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
作用機序
Target of Action
2-Methoxyethylamine, also known as 2-Aminoethyl methyl ether , is a chemical compound that is primarily used as a reactant in various chemical reactions . .
Mode of Action
The mode of action of 2-Methoxyethylamine is largely dependent on the specific chemical reactions it is involved in. For instance, it can participate in substitution reactions with phosphoimidazolide-activated derivatives of nucleosides . It can also be used to synthesize amides by reacting with carboxylic acids . Furthermore, it can be used for the chemical modification of α-acrylated cross-linked polymer via aza-Michael addition .
準備方法
Synthetic Routes and Reaction Conditions: 2-Methoxyethylamine can be synthesized through several methods. One common laboratory method involves the reaction of ethylene oxide with methanolamine under controlled conditions. Another method involves the reaction of 2-methoxyethanol with ammonia in the presence of a catalyst such as nickel or alumina at high temperatures .
Industrial Production Methods: In industrial settings, 2-Methoxyethylamine is typically produced by the catalytic hydrogenation of methoxyacetonitrile. This process involves the use of a nickel catalyst under high pressure and temperature conditions .
化学反応の分析
Types of Reactions: 2-Methoxyethylamine undergoes various types of chemical reactions, including substitution, oxidation, and reduction reactions.
Common Reagents and Conditions:
Substitution Reactions: It reacts with phosphoimidazolide-activated derivatives of nucleosides to form substituted products.
Oxidation Reactions: It can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: It can be reduced using reducing agents like lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: The major products are substituted amines.
Oxidation Reactions: The major products are corresponding aldehydes or carboxylic acids.
Reduction Reactions: The major products are simpler amines or alcohols.
類似化合物との比較
2-Methoxyethanol (CH₃OCH₂CH₂OH): Similar in structure but contains a hydroxyl group instead of an amine group.
2-Methoxyethylamine (CH₃OCH₂CH₂NH₂): Contains an amine group, making it more reactive in nucleophilic substitution reactions.
2-Methoxyethylamine (CH₃OCH₂CH₂NH₂): Contains an ether group, making it less reactive in certain types of reactions.
Uniqueness: 2-Methoxyethylamine is unique due to its combination of an ether and an amine group in the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications .
特性
IUPAC Name |
2-methoxyethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO/c1-5-3-2-4/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUDFOJKTJLAIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1021908 | |
| Record name | 2-Methoxyethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1021908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
75.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | 2-Methoxyethylamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10899 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
109-85-3 | |
| Record name | 2-Methoxyethylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxyethanamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109853 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanamine, 2-methoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Methoxyethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1021908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methoxyethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.376 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHOXYETHANAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/743U9W3NIL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-methoxyethylamine?
A1: 2-Methoxyethylamine has the molecular formula C3H9NO and a molecular weight of 75.11 g/mol.
Q2: What spectroscopic data is available for 2-methoxyethylamine?
A2: Several studies have characterized 2-methoxyethylamine using techniques like:* IR spectroscopy: Provides information about functional groups present in the molecule, specifically the characteristic peaks for amines and ethers.* 1H NMR spectroscopy: Reveals information about the hydrogen environments within the molecule, such as chemical shifts and coupling constants. [, , , , ]* ESI-MS: Confirms the molecular weight and can provide information about fragmentation patterns. []
Q3: How does 2-methoxyethylamine react with phthalimides?
A3: 2-Methoxyethylamine acts as a nucleophile, attacking the carbonyl carbon of both ionized and non-ionized phthalimides. The reaction proceeds through different mechanisms depending on the ionization state of the phthalimide and the presence of catalysts. [, ]
Q4: What role does intramolecular general acid-base catalysis play in the reaction of 2-methoxyethylamine with phthalimides?
A4: The presence of a mobile proton on the nitrogen of 2-methoxyethylamine enables intramolecular general acid-base catalysis, facilitating nucleophilic attack on the phthalimide carbonyl group, particularly in reactions involving ionized phthalimides. []
Q5: How does the reactivity of 2-methoxyethylamine compare to other amines in reactions with phosphoimidazolide-activated nucleosides?
A5: While 2-methoxyethylamine exhibits reactivity comparable to other primary amines, secondary amines with bulky substituents, such as diethylamine, show significantly reduced reaction rates, suggesting a significant steric effect in these reactions. []
Q6: What is the role of 2-methoxyethylamine in the synthesis of papaverine?
A6: In the multi-step synthesis of papaverine, 2-methoxyethylamine reacts with 3,4-dimethoxybenzaldehyde to form 2-(3,4-dimethoxyphenyl)-2-methoxyethylamine. This intermediate undergoes further reactions, ultimately leading to the formation of papaverine. []
Q7: What types of metal complexes can 2-methoxyethylamine form?
A7: 2-Methoxyethylamine acts as a ligand in various metal complexes:* Platinum(II) complexes: It acts as a carrier ligand, forming complexes with potential antitumor activity. []* Cobalt(III) complexes: It coordinates through its nitrogen atom in cis-chloro-2-methoxyethylamine-bis(ethylenediamine)cobalt(III) complexes. []* Nickel(II) complexes: It coordinates as a monodentate or bidentate ligand in square-planar and square-pyramidal complexes. [, ]* Dinuclear copper(II) complexes: It acts as part of a larger bibracchial tetraimine Schiff-base macrocycle, coordinating copper(II) ions within its molecular cleft. []* Dinuclear zinc(II) complexes: It participates in the formation of a dinucleating ligand, bridging two zinc(II) ions in the complex cation. []* Mononuclear barium complexes: Similar to copper(II), it coordinates barium within the molecular cleft of a bibracchial tetraimine Schiff-base macrocycle. []* Binuclear silver(I) complexes: It acts as part of a larger macrocycle, coordinating silver(I) ions with varying Ag-Ag separations depending on the pendant arm structure. []
Q8: How does the coordination behavior of 2-methoxyethylamine change with modifications to its structure?
A8: Lengthening the ether chain in 2-methoxyethylamine, for example, in 3-methoxypropylamine, can hinder the coordination of the ethereal oxygen to metal centers, affecting the overall geometry and properties of the resulting complexes. []
Q9: What is the significance of the vapor pressure data of 2-methoxyethylamine?
A9: Accurate vapor pressure data is crucial for understanding the volatility of 2-methoxyethylamine. The enthalpy of vaporization, calculated from this data, provides insights into the intermolecular forces and energy required for vaporization. []
Q10: How does the ether oxygen in 2-methoxyethylamine influence its properties compared to its structural analogue, ethylamine?
A10: The ether oxygen in 2-methoxyethylamine introduces a polar group, impacting its solubility, hydrogen bonding capabilities, and overall reactivity compared to the purely hydrophobic ethylamine. [, , ]
Q11: What are some potential applications of 2-methoxyethylamine in materials science?
A11: The reactivity of the amine group in 2-methoxyethylamine makes it a potential building block for polymers and other materials. For example, it can be incorporated into surfactants with polymerizable units, enabling the creation of materials with tunable surface properties. []
Q12: What is the role of 2-methoxyethylamine in 14C analysis?
A12: 2-Methoxyethylamine has been investigated as a potential alternative absorber for CO2 in 14C analysis. Research suggests that its solutions can efficiently absorb CO2, potentially replacing carbosorb in this analytical technique. []
Q13: How does 2-methoxyethylamine affect poliovirus?
A13: At pH 9.5, 2-methoxyethylamine demonstrates virucidal activity against poliovirus, although its efficacy is lower than other amines tested, highlighting the influence of structural features on antiviral activity. []
Q14: Can 2-methoxyethylamine form adducts with biologically relevant molecules?
A14: Yes, 2-methoxyethylamine can form stable adducts with molecules like 16α-hydroxyestrone. This adduct formation occurs through a Heyns rearrangement and could potentially impact the biological activity of 16α-hydroxyestrone. []
Q15: Has 2-methoxyethylamine been explored in the context of drug discovery?
A15: Research suggests that incorporating 2-methoxyethylamine as a substituent in certain compounds, like (mercaptopropanoyl)indoline-2-carboxylic acids, can significantly enhance their angiotensin-converting enzyme (ACE) inhibitory activity and antihypertensive properties. []
Q16: Have any computational studies been conducted on 2-methoxyethylamine?
A16: Yes, computational methods, such as AM1 calculations, have been employed to investigate the electronic properties of 2-methoxyethylamine derivatives, specifically focusing on substituent effects on frontier orbitals and their correlation with reactivity. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
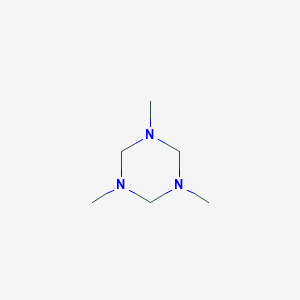
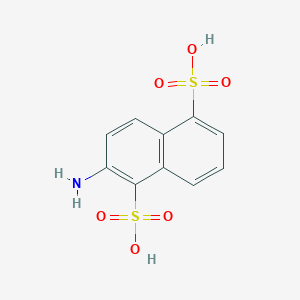
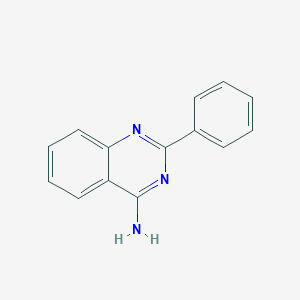


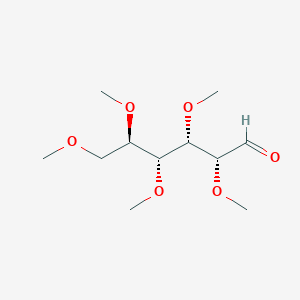

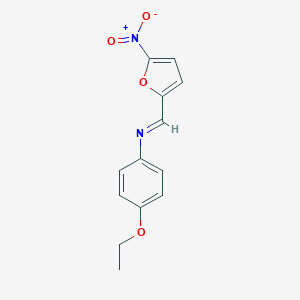

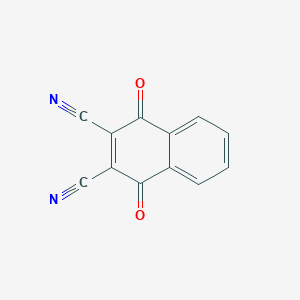
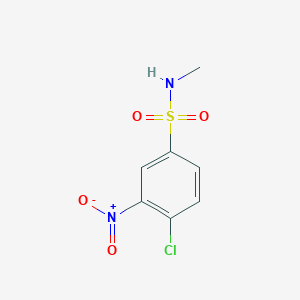

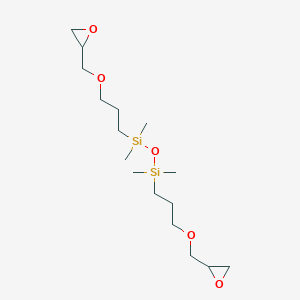
![1,4-Diiodobicyclo[2.2.2]octane](/img/structure/B85546.png)
